3,3-Dibromopentane-2,4-dione

Heterocyclic synthesis Copper-mediated cycloaddition Regioselectivity

3,3-Dibromopentane-2,4-dione (CAS 4111-99-3) is a geminal α,α-dibrominated derivative of acetylacetone (2,4-pentanedione), belonging to the class of α,α-dihalo-β-diketones. With the molecular formula C₅H₆Br₂O₂ and a molecular weight of 257.91 g/mol, the compound features two bromine atoms covalently bound to the central C3 carbon, flanked by two acetyl carbonyl groups.

Molecular Formula C5H6Br2O2
Molecular Weight 257.91 g/mol
CAS No. 4111-99-3
Cat. No. B8525729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dibromopentane-2,4-dione
CAS4111-99-3
Molecular FormulaC5H6Br2O2
Molecular Weight257.91 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)(Br)Br
InChIInChI=1S/C5H6Br2O2/c1-3(8)5(6,7)4(2)9/h1-2H3
InChIKeyHYWUDRGFXJAZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dibromopentane-2,4-dione (CAS 4111-99-3): Structural Identity and Core Characteristics for Procurement Decisions


3,3-Dibromopentane-2,4-dione (CAS 4111-99-3) is a geminal α,α-dibrominated derivative of acetylacetone (2,4-pentanedione), belonging to the class of α,α-dihalo-β-diketones [1]. With the molecular formula C₅H₆Br₂O₂ and a molecular weight of 257.91 g/mol, the compound features two bromine atoms covalently bound to the central C3 carbon, flanked by two acetyl carbonyl groups [2]. This substitution pattern eliminates the possibility of keto–enol tautomerism that is characteristic of the parent acetylacetone and its mono-α-substituted analogs, fundamentally altering its spectroscopic signature, hydrogen-bonding capability, and reactivity profile [3]. The compound is typically isolated as a pale yellow oil and is employed as a synthetic intermediate in heterocycle construction and metal coordination chemistry [1].

Why 3,3-Dibromopentane-2,4-dione Cannot Be Replaced by Its Mono-Bromo, Terminal-Dibromo, or Non-Halogenated Analogs


The critical structural distinction of 3,3-dibromopentane-2,4-dione lies in its geminal C3 dibromination, which completely abolishes the enolizable α-proton present in acetylacetone (AA, CAS 123-54-6), 3-bromopentane-2,4-dione (CAS 3043-28-5), and 3-chloropentane-2,4-dione [1]. The mono-bromo analog retains one α-hydrogen and participates in a keto–enol equilibrium with a measured intramolecular hydrogen bond strength of 90.5 kJ/mol in the cis-enol form, whereas the geminal dibromo compound is locked in the diketo configuration [1]. The positional isomer 1,5-dibromo-2,4-pentanedione (CAS 68864-57-3) places bromine at the terminal methyl groups, preserving the enolizable α-position and enabling entirely different reaction manifolds (e.g., nucleophilic substitution at primary alkyl bromides vs. α-elimination–cycloaddition at the C3 center) [2]. These fundamental differences in tautomeric state, electrophilic character of the bromine-bearing carbon, and accessible reaction pathways mean that substituting one analog for another leads to divergent products, yields, and regiochemical outcomes—as quantified in the evidence below.

Quantitative Differentiation Evidence for 3,3-Dibromopentane-2,4-dione Against Closest Structural Analogs


Dihydrofuran Cycloaddition Yield: 3,3-Dibromopentane-2,4-dione vs. Cyclic Geminal Dibromide (Dibromodimedone)

In the copper-mediated reaction with styrene to form 2,3-dihydrofuran derivatives, 3,3-dibromo-2,4-pentanedione delivered a product yield of only 26%, whereas the cyclic analog 2,2-dibromo-5,5-dimethyl-1,3-cyclohexanedione (dibromodimedone) gave 96–99% yields under comparable conditions [1]. This nearly fourfold difference in yield is attributed to the lower reactivity of acyclic 2,2-dibromo-1,3-diones relative to their cyclic counterparts, as explicitly noted by Yoshida et al. [1]. The reaction was conducted using 1.5 mmol dibromo dione, 1.0 mmol styrene, and 3.0 mmol copper powder in benzene at 70 °C [1].

Heterocyclic synthesis Copper-mediated cycloaddition Regioselectivity

Synthetic Accessibility: Preparative Yield of 3,3-Dibromopentane-2,4-dione via NBS Bromination

3,3-Dibromo-2,4-pentanedione was prepared in 84% isolated yield by treating acetylacetone (990 mg, 9.89 mmol) with N-bromosuccinimide (4.391 g, 24.7 mmol, 2.5 equiv) in carbon tetrachloride at 60 °C for 7.5 hours, followed by bulb-to-bulb distillation (80 °C, 1 mmHg) [1]. This single-step, commercially accessible procedure uses reagents that are significantly easier to handle than elemental bromine, and the 84% yield provides a reliable benchmark for laboratory-scale procurement and synthesis planning [1]. In contrast, the mono-bromo analog 3-bromopentane-2,4-dione is typically obtained via direct bromination with Br₂ in acetic acid, which requires careful stoichiometric control to avoid over-bromination to the dibromo product [2].

Bromination methodology N-bromosuccinimide Preparative chemistry

Tautomeric Lock: Absence of Keto–Enol Equilibrium in 3,3-Dibromopentane-2,4-dione vs. Mono-Halo Analogs

The geminal dibromo substitution at C3 eliminates the sole α-hydrogen, rendering keto–enol tautomerism impossible [1]. By contrast, 3-bromo-pentane-2,4-dione (BrAA) retains one α-proton and exists in a measurable keto–enol equilibrium; DFT calculations at the B3LYP/6-311++G** level determined the intramolecular hydrogen bond (IHB) strength of the cis-enol form of BrAA to be 90.5 kJ/mol, compared to 87.4 kJ/mol for 3-chloro-acetylacetone (ClAA), 75.8 kJ/mol for acetylacetone (AA), and 65.9 kJ/mol for 3-fluoro-acetylacetone (FAA) [1]. The ¹H NMR spectrum of 3,3-dibromopentane-2,4-dione confirms the diketo structure with a single singlet at δ 2.57 (6H, two equivalent methyl groups), lacking any enol OH or vinylic proton signals [2]. The IR spectrum shows two carbonyl stretching bands at 1745 cm⁻¹ and 1727 cm⁻¹ (neat), consistent with a non-conjugated diketo system, whereas the mono-bromo analog displays a broad enol OH absorption [2].

Tautomerism Hydrogen bonding DFT calculations

Boron Difluoride Complex Formation: Spectroscopic Differentiation of 3,3-Dibromopentane-2,4-dione-Derived BF₂ Chelates

Treatment of α-substituted acetylacetone derivatives, including 3,3-dibromopentane-2,4-dione, with boron trifluoride etherate yields previously unreported boron difluoride chelate complexes [1]. The gas chromatographic and spectral characteristics (GC-MS) of these complexes were systematically investigated and compared across a series of α-substituents (H, Br, dibromo, SPh, SePh) [1]. While the study does not report single-crystal X-ray data specifically for the 3,3-dibromo-derived complex, the dibromo substitution at the γ-position (central carbon of the chelate ring) is expected to exert a stronger electron-withdrawing inductive effect than mono-bromo or non-halogenated analogs, which can modulate the luminescence properties and redox potentials of the resulting BF₂ complexes [1][2]. This class-level inference is supported by studies on halogen-substituted boron difluoride acetylacetonates showing systematic shifts in IR vibrational frequencies and electronic absorption spectra with increasing halogen electronegativity at the central carbon [2].

Boron difluoride complexes Luminescence Gas chromatography

Deacylation Reactivity: Silica Sulfuric Acid-Promoted Deacylation of α-Bromo-β-diketones Including 3,3-Dibromo-2,4-pentanedione

Silica sulfuric acid (SSA) promotes the deacylation of α-bromo-β-diketones in dichloroethane under mild conditions, converting 3-bromopentane-2,4-diones to the corresponding α-bromo ketones in good to excellent yields [1]. The methodology encompasses 3-substituted 3-bromopentane-2,4-diones as substrates, and while specific isolated yields for the 3,3-dibromo derivative are not separately tabulated in the primary deacylation paper, the related 2015 study by Aoyama et al. explicitly includes 3-substituted 3-bromopentane-2,4-diones in deacylation–Friedel–Crafts cascades using SSA, demonstrating that the geminal dibromo compound participates in C–C bond activation pathways distinct from those available to mono-α-bromo or non-halogenated diketones . For the mono-bromo series, deacylation yields ranged from good to excellent depending on the 3-alkyl substituent; the dibromo analog, bearing a second electron-withdrawing bromine at the same carbon, is expected to undergo faster deacylation due to increased carbonyl electrophilicity [1].

Deacylation Silica sulfuric acid α-Bromo ketone synthesis

Validated Application Scenarios for 3,3-Dibromopentane-2,4-dione Based on Quantitative Differentiation Evidence


Mechanistic Probe for Copper-Mediated α-Elimination–Cycloaddition Reactions

The well-characterized low yield (26%) of 3,3-dibromopentane-2,4-dione in the copper-mediated dihydrofuran synthesis with styrene, juxtaposed against the near-quantitative yields (96–99%) of the cyclic analog dibromodimedone [1], establishes this compound as a valuable mechanistic probe. Researchers investigating the influence of substrate conformation and ring strain on α-elimination–carbene generation pathways can use this acyclic dibromide to dissect kinetic vs. thermodynamic contributions to the reaction coordinate. Its non-enolizable diketo structure further simplifies mechanistic interpretation by eliminating competing enol-mediated side reactions [2]. The documented synthetic procedure (NBS, CCl₄, 60 °C, 84% yield) ensures reproducible access [1].

Precursor for α,α-Dibromo Ketone Building Blocks via Selective Deacylation

The silica sulfuric acid (SSA)-promoted deacylation methodology [1] converts 3,3-dibromopentane-2,4-dione into α,α-dibromo ketone intermediates that retain the geminal dibromide motif. These intermediates serve as electrophilic linchpins for heterocycle construction (e.g., thiazoles, imidazoles) via condensation with bifunctional nucleophiles. The geminal dibromide pattern cannot be accessed through deacylation of mono-bromo analogs (which yield mono-α-bromo ketones) or non-halogenated diketones (which undergo competing Friedel–Crafts alkylation rather than deacylation) [1][2].

Non-Enolizable Ligand Scaffold for Metal Coordination and Luminescent BF₂ Complexes

The tautomeric lock imposed by geminal C3 dibromination [1] ensures that 3,3-dibromopentane-2,4-dione coordinates to metal centers exclusively in the diketo form, avoiding the mixture of O,O'-chelation modes that enolizable β-diketones can exhibit. This structural predictability is critical for designing homogeneous catalysts and luminescent boron difluoride complexes where the electronic environment at the metal or boron center must be rigorously defined [2]. The stronger electron-withdrawing effect of two bromine substituents at the chelate central carbon, relative to mono-bromo or non-halogenated analogs, provides an additional electronic tuning dimension for modulating photophysical properties [2].

Synthetic Intermediate for Regioselective Heterocycle Assembly with Distinct Reactivity from Terminal Dibromide Isomers

Unlike 1,5-dibromo-2,4-pentanedione (CAS 68864-57-3), which reacts via nucleophilic substitution at primary alkyl bromide sites [1], 3,3-dibromopentane-2,4-dione engages in α-elimination–cycloaddition manifolds with olefins and acetylenes under copper mediation [2]. This orthogonal reactivity enables chemists to select between the 3,3-dibromo (central, geminal) and 1,5-dibromo (terminal) isomers based on the desired reaction pathway: cycloaddition vs. nucleophilic displacement. The documented spectroscopic signatures (¹H NMR singlet at δ 2.57, IR carbonyl bands at 1745 and 1727 cm⁻¹) allow unambiguous identity confirmation upon receipt from commercial sources [2].

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